4,8-Dimethylcoumarin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

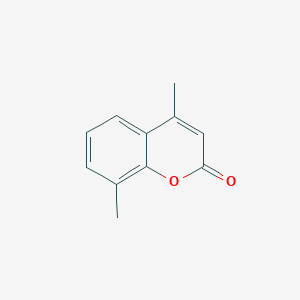

4,8-Dimethylcoumarin, also known as this compound, is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antiviral Activity

Recent studies have highlighted the potential of 4,8-dimethylcoumarin derivatives as antiviral agents. A study conducted on novel coumarin derivatives indicated that certain modifications could enhance their efficacy against viruses such as SARS-CoV-2. Molecular docking studies revealed promising binding affinities to viral proteins, suggesting that these compounds could be developed into effective antiviral drugs .

Anticancer Properties

This compound has also been investigated for its anticancer properties. Research has shown that certain derivatives exhibit cytotoxic effects on cancer cell lines. For instance, derivatives synthesized from this compound were tested against various cancer types, demonstrating significant inhibition of cell proliferation .

Inhibition of Ion Transport Proteins

One of the notable applications of this compound is its role as an inhibitor of intestinal anion exchanger proteins. A focused library of analogs was synthesized to evaluate their effectiveness in inhibiting the SLC26A3 protein, which is implicated in conditions like constipation. The most potent inhibitors demonstrated IC50 values as low as 25 nM and showed efficacy in mouse models .

Table 1: Inhibitory Potency of this compound Derivatives

| Compound | IC50 (nM) | Activity Description |

|---|---|---|

| 4az | 40 | Selective inhibition of SLC26A3 |

| 4be | 25 | Strongest inhibitor with high selectivity |

| 4ba | 150 | Reversible inhibition; effective in vivo |

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies conducted on this compound derivatives have provided insights into how modifications affect biological activity. For example, substitutions at the C7 position were found to significantly enhance the inhibitory potency against SLC26A3 .

Computational Studies and Molecular Docking

Computational methods such as molecular docking and density functional theory (DFT) have been employed to predict the interactions between this compound derivatives and their biological targets. These studies help elucidate the mechanisms of action and guide the design of more effective compounds.

Table 2: Molecular Docking Results for Selected Compounds

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Compound 3 | NSP12 | -10.01 |

| Compound 5 | NSP12 | -9.36 |

| Compound 16 | NSP12 | -9.09 |

Conclusion and Future Directions

The applications of this compound are extensive and promising across various fields such as pharmacology and biochemistry. Its ability to inhibit specific proteins involved in critical biological processes positions it as a valuable compound for drug development. Future research should focus on further optimizing its derivatives for enhanced efficacy and exploring additional therapeutic areas.

Case Studies

- Case Study 1 : A study involving the administration of a potent derivative (Compound 4az) showed normalization of stool water content in a mouse model of constipation after a single oral dose .

- Case Study 2 : The molecular docking analysis revealed that certain derivatives could effectively bind to NSP12 protein associated with SARS-CoV-2, indicating potential for development as antiviral agents .

化学反応の分析

Nitration and Subsequent Functionalization

Nitration reactions introduce nitro groups at electron-rich positions, enabling further derivatization:

Key Nitration Products

| Starting Material | Nitration Conditions | Product Structure | Yield (%) |

|---|---|---|---|

| 4,8-Dimethylcoumarin | HNO₃/H₂SO₄ at 0°C | 4,8-Dimethyl-6-nitrocoumarin | 81 |

| 7-Hydroxy-4,8-dimethylcoumarin | HNO₃ (fuming) in H₂SO₄ | 3,6,8-Trinitro-4,7-dimethylcoumarin | 60–75 |

Nitrated derivatives serve as intermediates for amination or reduction reactions. For example, 6-nitro-4,8-dimethylcoumarin undergoes tin(II) chloride reduction to yield 6-amino derivatives .

Biotransformation and Glycosylation

Cambial meristematic cells (CMCs) of Camptotheca acuminata selectively glycosylate this compound:

| Substrate | Biotransformation Product | Regioselectivity | MAO Inhibition (IC₅₀, μM) |

|---|---|---|---|

| This compound | This compound-7-O-β-d-glucoside | C7 hydroxyl | 12.3 ± 0.8 |

This enzymatic process demonstrates high regioselectivity for the C7 hydroxyl group, producing bioactive glucosides with monoamine oxidase (MAO) inhibitory activity .

Radical Cyclization for Psoralen Derivatives

This compound undergoes radical-mediated cyclization to form dihydropsoralens, critical in photochemotherapy:

Reaction Pathway

-

Allylation : 7-Hydroxy-4,8-dimethylcoumarin → 7-Allyloxy-4,8-dimethylcoumarin (83% yield) .

-

Diazonium Salt Formation : Nitro → amino conversion followed by diazotization.

-

Cyclization : Using CuBr₂ or NaI, yielding 4’-halomethyl-4’,5’-dihydropsoralens (56–95% yield) .

These derivatives exhibit potent keratinocyte photoactivation, with IC₅₀ values <10 μM in cellular assays .

Derivatization for Enhanced Bioactivity

Structural modifications at C3 and C7 positions improve pharmacological properties:

| Modification | Biological Target | Key Finding |

|---|---|---|

| 3-Acetic acid substitution | Intestinal anion exchangers | 100% inhibition at 100 μM |

| 7-Methoxy substitution | MAO enzymes | IC₅₀ = 8.7 ± 0.5 μM |

The 4,8-dimethyl motif is critical for membrane interaction, enhancing binding affinity to lipid bilayers .

Green Chemistry Approaches

Emergent synthetic strategies emphasize sustainability:

| Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Ultrasound irradiation | MgFe₂O₄ nanoparticles | Solvent-free | 88–93 |

| Deep eutectic solvents | Choline chloride | Water | 73–92 |

These methods reduce reaction times (<30 minutes) and eliminate toxic solvents while maintaining high regiochemical control .

特性

分子式 |

C11H10O2 |

|---|---|

分子量 |

174.2 g/mol |

IUPAC名 |

4,8-dimethylchromen-2-one |

InChI |

InChI=1S/C11H10O2/c1-7-4-3-5-9-8(2)6-10(12)13-11(7)9/h3-6H,1-2H3 |

InChIキー |

QECFPFZIFALPKP-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C(=CC=C1)C(=CC(=O)O2)C |

同義語 |

4,8-dimethylcoumarin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。